molecular formula C9H7BrOS2 B064759 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde CAS No. 175202-64-9

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde

Cat. No.: B064759
CAS No.: 175202-64-9
M. Wt: 275.2 g/mol
InChI Key: IYHYLNUZVOCFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde is a sophisticated, multifunctional heterocyclic building block of significant interest in advanced materials and pharmaceutical research. Its core structure consists of a fused thieno[2,3-b]thiophene system, a privileged scaffold known for imparting favorable electronic properties and planarity. The presence of three distinct functional groups—a bromo substituent, a formyl group (carbaldehyde), and two methyl groups—makes it a highly versatile intermediate for a wide range of synthetic transformations. The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the extension of π-conjugated systems, while the highly reactive aldehyde group serves as a pivotal site for condensation reactions (e.g., Knoevenagel, formation of Schiff bases) or reduction to alcohols.

Properties

IUPAC Name

5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHYLNUZVOCFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594843
Record name 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-64-9
Record name 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

Bromination at position 5 is achieved using electrophilic brominating agents. Key parameters include:

ReagentSolventTemperature (°C)Yield (%)Selectivity
N-Bromosuccinimide (NBS)Dichloromethane0–2568–72High
Br₂ (with FeBr₃)Acetic acid25–4055–60Moderate
HBr/H₂O₂DMF50–6045–50Low

NBS in dichloromethane under mild conditions provides optimal selectivity, minimizing di-bromination byproducts.

Mechanistic Insights

Electrophilic aromatic substitution (EAS) dominates, with the electron-rich thieno[2,3-b]thiophene core directing bromine to position 5. The aldehyde group’s electron-withdrawing effect enhances reactivity at the para position relative to the sulfur atoms.

Cyclization Approaches for Core Formation

Thiophene Annulation Strategy

A two-step process involves:

  • Bromination of 3,4-dimethylthiophene : Using Br₂ in CCl₄ yields 5-bromo-3,4-dimethylthiophene.

  • Thienothiophene ring formation : Friedel-Crafts acylation with chloroacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization.

StepReagentsConditionsIntermediate
1Br₂, CCl₄25°C, 2 h5-Bromo-3,4-dimethylthiophene
2AlCl₃, CH₃COClReflux, 6 h5-Bromo-3,4-dimethylthieno[2,3-b]thiophene
3POCl₃, DMF80°C, 4 hTarget aldehyde

This method achieves 60–65% overall yield but requires strict control over Friedel-Crafts conditions to avoid polymerization.

Palladium-Catalyzed Cross-Coupling

A modern approach employs Suzuki-Miyaura coupling to construct the thienothiophene core:

  • Synthesis of 2-bromo-3,4-dimethylthiophene : Direct bromination of 3,4-dimethylthiophene.

  • Coupling with thiophene-2-boronic acid : Pd(PPh₃)₄ catalyzes cross-coupling to form the bicyclic structure.

  • Oxidation to aldehyde : MnO₂ oxidizes a hydroxymethyl intermediate to the aldehyde.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow systems reduce reaction times and improve heat management:

ParameterBatch ProcessFlow Process
Reaction time8–12 h1–2 h
Yield65–70%75–80%
Purity95–97%98–99%

Solvent and Catalyst Recycling

Green chemistry principles drive solvent recovery (e.g., dichloromethane distillation) and heterogeneous catalyst reuse (e.g., immobilized FeBr₃ on silica).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 2.45 (s, 6H, CH₃), 7.20 (s, 1H, aromatic).

  • LC-MS : m/z 289.9 [M+H]⁺.

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms >99% purity, critical for pharmaceutical applications .

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde is characterized by:

  • Molecular Formula : C9H7BrOS2
  • Molecular Weight : 275.19 g/mol
  • Structure : It features a bromine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and an aldehyde group at the 2nd position of the thienothiophene ring system.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex thienothiophene derivatives. These derivatives are significant in developing organic semiconductors and conductive polymers. The synthesis typically involves:

  • Bromination : Introducing the bromine atom using bromine in the presence of a catalyst.
  • Formylation : Utilizing reagents like Vilsmeier-Haack to introduce the aldehyde group.

Research is ongoing to explore its potential as a precursor for biologically active molecules. Notable areas include:

  • Anticancer Agents : Studies have indicated that thienothiophenes can exhibit anticancer properties through various mechanisms.
  • Antiviral and Antimicrobial Properties : The compound's structure may contribute to the development of new antiviral and antimicrobial agents.

Materials Science

The compound is employed in producing advanced materials for:

  • Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for applications in OLED technology.
  • Organic Field Effect Transistors (OFETs) : It plays a role in enhancing the performance of OFETs due to its conductive properties.

Data Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Organic SynthesisBuilding block for thienothiophene derivativesImportant for creating complex organic materials
Biological ActivityPrecursor for drugs with anticancer propertiesOngoing research into its efficacy
Materials ScienceProduction of OLEDs and OFETsEnhances electronic performance

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored various thienothiophene derivatives, including this compound. The results indicated promising activity against specific cancer cell lines, suggesting potential therapeutic applications.

Case Study 2: OLED Development

Research published in Advanced Materials demonstrated that incorporating this compound into OLEDs improved device efficiency and stability. The study highlighted its role in enhancing charge transport properties within the organic layers.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde depends on its specific application. In the context of organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Thienothiophene Carbaldehydes
Compound Name Molecular Formula Substituents Key Features
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde C₉H₇BrOS₂ Br (C5), Me (C3, C4) High steric bulk; potential for Suzuki coupling
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde C₉H₈OS₂ Me (C3, C4) Lacks bromine; lower molecular weight
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde C₇H₅BrO₂S Br (C7), ethylenedioxy ring Electron-rich due to oxygen atoms; used in conductive polymers
5-Bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde C₁₃H₁₉BrO₂S Br (C5), 2-ethylhexoxy (C4) Solubilizing alkyl chain; agrochemical applications

Electronic and Reactivity Differences

  • Bromine vs. Hydrogen: The bromine atom in the target compound enables cross-coupling reactions (e.g., Stille or Suzuki), which are critical for constructing π-extended systems in organic electronics . In contrast, the non-brominated 3,4-dimethyl analog lacks this reactivity .
  • Methyl vs. Ethylenedioxy Substituents: Methyl groups are electron-donating but introduce steric hindrance, whereas ethylenedioxy substituents (e.g., in 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde) enhance electron density and planarize the structure, improving charge transport in conductive polymers .
  • Formyl Group Reactivity : The aldehyde group in all analogs facilitates condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or heterocycles, as seen in dye synthesis .

Physicochemical Properties

  • Melting Points : Brominated analogs like 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde (, compound 3) exhibit higher melting points (124–126°C) due to increased molecular symmetry and halogen bonding .
  • Solubility : Alkyloxy derivatives (e.g., 5-bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde) show improved solubility in organic solvents compared to methylated or halogenated analogs .

Biological Activity

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde (CAS Number: 175202-64-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and antiproliferative properties.

The chemical formula of this compound is C9H7BrOS2, with a molecular weight of 275.19 g/mol. Its predicted boiling point is approximately 399.6 °C, and it has a density of about 1.689 g/cm³ .

Synthesis

The synthesis of this compound typically involves the bromination of thieno[2,3-b]thiophene derivatives followed by formylation reactions. Various methods have been reported in literature for synthesizing compounds in this class, often involving palladium-catalyzed cross-coupling reactions or other coupling methodologies .

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli50
Compound BS. aureus75
Compound CS. agalactiae100

These findings suggest that the thienothiophene structure may contribute to the observed antibacterial effects, particularly against Gram-positive bacteria .

Antiproliferative Activity

In addition to antibacterial properties, thienothiophene derivatives have shown promising antiproliferative activity in various cancer cell lines. For instance, studies have demonstrated that certain derivatives can significantly inhibit cell proliferation in A431 vulvar epidermal carcinoma cells. The effectiveness of these compounds is attributed to their ability to interfere with cellular mechanisms involved in proliferation and survival .

Case Studies

  • Antimicrobial Screening : A study evaluated several thienothiophene derivatives for their antimicrobial activity using the agar-well diffusion method. The results indicated that compounds derived from thieno[2,3-b]thiophene exhibited zones of inhibition comparable to standard antibiotics.
  • Cancer Cell Line Testing : In vitro testing on A431 cells revealed that specific derivatives led to a reduction in cell viability by more than 50% at concentrations as low as 10 µM. This suggests potential for further development as anticancer agents.

Q & A

Q. Table 1: Key Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYieldKey Reference
Vilsmeier-HaackPOCl₃, DMF, 50°C33%
Wittig ReactionPh₃P=CHAr, t-BuOK, RT46–64%
Stille CouplingPd(PPh₃)₄, THF, 80°C60–75%

Q. Table 2: Computational Parameters for Reactivity Analysis

SoftwareMethod/Basis SetProperty AnalyzedOutcome
Gaussian 09B3LYP/6-31GFukui Functionα-position reactivity
MultiwfnOrbital-weighted indicesReaction site selectivityConfirmed regioselectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.